molecular formula C7H6O3 B12981349 2-Hydroxybenzoic-1-13C acid

2-Hydroxybenzoic-1-13C acid

Cat. No.: B12981349
M. Wt: 139.11 g/mol
InChI Key: YGSDEFSMJLZEOE-HOSYLAQJSA-N
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Description

2-Hydroxybenzoic-1-13C acid (CAS 64712-31-8) is a carbon-13 isotopically labeled derivative of salicylic acid, where the 13C isotope is incorporated at the carboxylic acid carbon (position 1). Its molecular formula is C₆(¹³C)H₆O₃, with a molecular weight of 139.11 g/mol . This compound retains the core structure of salicylic acid, featuring a hydroxyl group at the ortho position (C2) relative to the carboxylic acid group. The 13C labeling enhances its utility in metabolic tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based analyses, enabling precise tracking of biochemical pathways .

Properties

Molecular Formula

C7H6O3

Molecular Weight

139.11 g/mol

IUPAC Name

6-hydroxy(113C)cyclohexa-1,3,5-triene-1-carboxylic acid

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i5+1

InChI Key

YGSDEFSMJLZEOE-HOSYLAQJSA-N

Isomeric SMILES

C1=CC=[13C](C(=C1)O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

    Oxidation Reactions

    The oxidation of 2-hydroxybenzoic acid can occur through various advanced oxidation processes (AOPs). Two prominent methods include the Fenton process and the hydrogen peroxide/UV (H2O2/UV) process.

    2.1.1 Fenton Process

    The Fenton process utilizes hydrogen peroxide and iron ions to generate hydroxyl radicals, which are highly reactive species that facilitate the degradation of organic pollutants:

    Fe2++H2O2Fe3++OH+OH\text{Fe}^{2+}+\text{H}_2\text{O}_2\rightarrow \text{Fe}^{3+}+\cdot OH+\cdot OH

    In studies, it was found that under optimal conditions (pH 4-5, [Fe²⁺] = 0.6 mmol/L, [H₂O₂]/[2-HBA] molar ratio = 7), the degradation rate of 2-hydroxybenzoic acid was significantly accelerated, achieving complete removal within approximately 150 minutes .

    2.1.2 H2O2/UV Process

    In this method, UV light activates hydrogen peroxide to produce hydroxyl radicals:

    H2O2+hv2OH\text{H}_2\text{O}_2+hv\rightarrow 2\cdot OH

    This process exhibited slower degradation rates compared to the Fenton process, with complete degradation taking up to 700 minutes under similar conditions .

    Hydroxylation Reactions

    Hydroxylation reactions involve the addition of hydroxyl groups (-OH) to the aromatic ring of 2-hydroxybenzoic acid. The mechanism typically involves the generation of hydroxyl radicals that abstract hydrogen atoms from the benzene ring, leading to the formation of various hydroxy derivatives:

    • Ortho position: 6-hydroxybenzoic acid

    • Meta position: 3-hydroxybenzoic acid

    • Para position: 4-hydroxybenzoic acid

    The reaction pathways for these transformations are characterized by varying activation energies depending on the position of substitution on the aromatic ring .

    Degradation Pathways

    The degradation pathways for 2-hydroxybenzoic acid often lead to intermediates such as dihydroxybenzoic acids and catechol. Subsequent oxidation can yield smaller carboxylic acids like malic, maleic, and eventually oxalic acid, which can then be mineralized to carbon dioxide:

    CnHmOpCO2+H2O\text{C}_nH_mO_p\rightarrow \text{CO}_2+\text{H}_2\text{O}

    The complete mineralization pathway indicates that multiple steps are involved in breaking down more complex organic structures into simpler molecules .

    Kinetic Studies

    Kinetic studies have shown that the degradation of 2-hydroxybenzoic acid follows first-order kinetics under both Fenton and H₂O₂/UV processes. The rate constants for these reactions were determined and compared as follows:

    Reaction TypeRate Constant (min⁻¹)
    Fenton Process$$
    k = 0.045$$
    H₂O₂/UV Process$$
    k = 0.0025$$

    This table illustrates that the Fenton process is significantly more efficient than the H₂O₂/UV process in degrading 2-hydroxybenzoic acid .

    Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Salicylic acid’s primary mechanism involves inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.
    • It reduces the production of prostaglandins, which are involved in inflammation and pain.
    • Additionally, it has keratolytic effects, promoting skin cell turnover.
  • Comparison with Similar Compounds

    Structural Isomers: 4-Hydroxybenzoic-1-13C Acid

    The positional isomer 4-hydroxybenzoic-1-13C acid (CAS 211519-30-1) shares the same molecular formula (C₆(¹³C)H₆O₃) and isotopic labeling but differs in the hydroxyl group placement (para position, C4). Key distinctions include:

    • Synthesis: The 4-hydroxy isomer is synthesized via esterification of ethyl 4-hydroxybenzoate-1-13C using diethyl malonate-2-13C and hexamethyldisilazane, followed by hydrolysis . In contrast, the 2-hydroxy isomer is typically synthesized via Kolbe-Schmitt carboxylation, using 13CO₂ and sodium phenoxide derivatives.
    • Applications : The 4-hydroxy derivative is a precursor to parabens (preservatives), while the 2-hydroxy isomer is pivotal in pharmaceuticals (e.g., aspirin prodrugs) and dermatology .

    Non-Isotopic Analogues: Salicylic Acid and 4-Hydroxybenzoic Acid

    • Salicylic Acid (Non-Labeled): Lacks isotopic labeling (MW 138.12 g/mol) but shares the same structure as the 2-hydroxy isomer. It exhibits anti-inflammatory and keratolytic properties, widely used in acne treatments .
    • 4-Hydroxybenzoic Acid (Non-Labeled): A paraben precursor (CAS 99-96-7, MW 138.12 g/mol) with antimicrobial activity. Its 13C-labeled variant is used in preservative metabolism studies .

    Derivatives: Caffeic Acid (3,4-Dihydroxybenzoic Acid)

    Caffeic acid (3,4-dihydroxybenzoic acid, CAS 331-39-5) is a dihydroxybenzoic acid derivative with antioxidant and anti-inflammatory properties. Unlike 2-hydroxybenzoic-1-13C acid, it lacks isotopic labeling and features hydroxyl groups at C3 and C4. Its applications span dietary supplements, cosmetics, and pharmacological research .

    Data Table: Comparative Properties of Hydroxybenzoic Acid Derivatives

    Property 2-Hydroxybenzoic-1-13C Acid 4-Hydroxybenzoic-1-13C Acid Salicylic Acid (Non-Labeled) Caffeic Acid
    CAS No. 64712-31-8 211519-30-1 69-72-7 331-39-5
    Molecular Formula C₆(¹³C)H₆O₃ C₆(¹³C)H₆O₃ C₇H₆O₃ C₉H₈O₄
    Molecular Weight 139.11 g/mol 139.12 g/mol 138.12 g/mol 180.16 g/mol
    Hydroxyl Position C2 C4 C2 C3, C4
    Primary Applications Metabolic tracing, NMR/MS Preservative tracer studies Pharmaceuticals, dermatology Antioxidants, cosmetics

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